5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5S/c1-9-8-14(18-24-9)19-25(21,22)11-4-2-10(3-5-11)17-15(20)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLSOTXNLLGAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Coupling reactions: The final coupling of the isoxazole moiety with the furan ring and the sulfonamide group involves amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups at the bromine position.
Scientific Research Applications
5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The isoxazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl group but differ in substituents, leading to variations in bioactivity, physicochemical properties, and synthetic accessibility. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Modulation: The thioxo-dihydropyridine derivative (Compound 5) exhibits superior antimicrobial activity compared to the thiazole (7) and hydrazono (8) analogs, likely due to its electron-withdrawing cyano and thioxo groups enhancing target binding .
Physicochemical Properties: The bromine atom in the target compound increases molecular weight (vs. Sulfamoylphenyl linkage: Common across all analogs, this group facilitates hydrogen bonding with biological targets (e.g., bacterial enzymes) .
Synthetic Accessibility: Compound 5 (65% yield) and 8 (70% yield) demonstrate higher synthetic efficiency than Compound 7 (55%), possibly due to fewer steric hindrances in their respective pathways .
Table 2: Elemental Analysis Comparison (Selected Compounds)
| Compound ID | Molecular Formula | C (%) | H (%) | N (%) | S (%) |
|---|---|---|---|---|---|
| Target | C₁₇H₁₃BrN₃O₅S | 44.55 | 2.86 | 9.17 | 7.00 |
| Compound 5 | C₂₄H₂₀N₄O₅S₂ | 55.42 | 4.56 | 11.36 | 12.99 |
| Compound 9 () | C₂₃H₂₂N₄O₅S₂ | 55.41 | 4.45 | 11.24 | 12.86 |
- Trends : Higher sulfur and nitrogen content in Compound 5 and 9 correlate with enhanced hydrogen-bonding capacity, while the target’s bromine contributes to distinct electronic properties .
Biological Activity
5-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the sulfamoyl group and the introduction of the furan-2-carboxamide moiety. The general synthetic pathway can be outlined as follows:
- Formation of 5-Methylisoxazole : This involves the reaction of appropriate precursors under acidic or basic conditions to yield the isoxazole derivative.
- Sulfamoylation : The introduction of the sulfamoyl group to the phenyl ring is achieved through nucleophilic substitution reactions.
- Bromination : The bromine atom is introduced at the furan ring using brominating agents.
- Final Coupling : The final compound is obtained through coupling reactions, typically involving amide bond formation.
Antimicrobial Activity
Research has shown that compounds containing the sulfamoyl group exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains.
Anticancer Properties
Studies have indicated that certain derivatives of sulfamoyl compounds exhibit anticancer activity. For example, compounds with structural similarities to this compound have been tested in vitro against various cancer cell lines, showing promising results.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to their cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition against S. aureus and E. coli, suggesting its potential as a therapeutic agent.
Study 2: Anticancer Activity
In another investigation, a series of sulfamoyl derivatives were synthesized and tested for anticancer properties in vitro. The results demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.
Q & A
Q. How can researchers address low solubility of this compound in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
